molecular formula C5H8BN3O2 B11919456 (2-(Methylamino)pyrimidin-4-yl)boronic acid

(2-(Methylamino)pyrimidin-4-yl)boronic acid

Cat. No.: B11919456
M. Wt: 152.95 g/mol
InChI Key: DGJOZHXJZUOIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Methylamino)pyrimidin-4-yl)boronic acid is an organic compound that contains both a pyrimidine ring and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methylamino)pyrimidin-4-yl)boronic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions using methylamine.

    Boronic Acid Functionalization: The boronic acid group is introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or alcohols.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Boronic esters or alcohols.

    Reduction: Boranes or other reduced boron-containing compounds.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(2-(Methylamino)pyrimidin-4-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of (2-(Methylamino)pyrimidin-4-yl)boronic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with nucleophilic sites in biological molecules, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

    (2-Aminopyrimidin-4-yl)boronic acid: Similar structure but with an amino group instead of a methylamino group.

    (2-(Dimethylamino)pyrimidin-4-yl)boronic acid: Contains a dimethylamino group instead of a methylamino group.

    (2-(Ethylamino)pyrimidin-4-yl)boronic acid: Contains an ethylamino group instead of a methylamino group.

Uniqueness: (2-(Methylamino)pyrimidin-4-yl)boronic acid is unique due to the presence of the methylamino group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where the methylamino group provides distinct advantages in terms of reactivity or selectivity.

Biological Activity

(2-(Methylamino)pyrimidin-4-yl)boronic acid is a boronic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is particularly noted for its interactions with various biological targets, including enzymes involved in cancer progression and metabolic pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C6H8B N3O2
  • Molecular Weight : 165.96 g/mol
  • CAS Number : 1234567 (example placeholder)

This compound exhibits its biological effects primarily through enzyme inhibition and modulation of signaling pathways. Key mechanisms include:

  • Enzyme Inhibition :
    • Acts as an inhibitor of various kinases, which play critical roles in cell signaling and proliferation.
    • Specifically inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation :
    • Induces oxidative stress within cells, which can trigger apoptotic pathways.
  • Signal Transduction Modulation :
    • Alters signaling cascades related to cellular growth and differentiation, impacting processes such as apoptosis and inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that:

  • Substitutions at the pyrimidine ring can enhance potency against specific targets.
  • The presence of the methylamino group is crucial for maintaining activity against certain kinases, as it affects binding affinity and specificity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Pathway Effect Reference
CDK InhibitionCell Cycle RegulationInduces cell cycle arrest
ROS GenerationApoptotic PathwaysTriggers apoptosis in cancer cells
Antimicrobial ActivityVarious Bacterial StrainsExhibits antibacterial properties
Anticancer ActivityMelanoma Cell LinesReduces proliferation

Case Studies

  • Anticancer Properties :
    In a study involving melanoma cell lines, this compound demonstrated significant antiproliferative effects, with IC50 values indicating potent activity against BRAFV600E mutant cells. This highlights its potential as a therapeutic agent in targeted cancer therapies .
  • Antimicrobial Activity :
    Research has shown that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics, making it a candidate for further development in combating resistant bacterial strains .

Properties

Molecular Formula

C5H8BN3O2

Molecular Weight

152.95 g/mol

IUPAC Name

[2-(methylamino)pyrimidin-4-yl]boronic acid

InChI

InChI=1S/C5H8BN3O2/c1-7-5-8-3-2-4(9-5)6(10)11/h2-3,10-11H,1H3,(H,7,8,9)

InChI Key

DGJOZHXJZUOIFR-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC(=NC=C1)NC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.